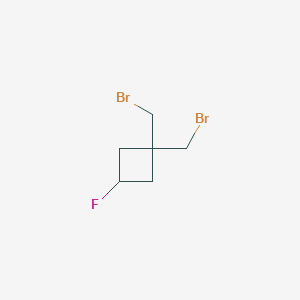
1,1-Bis(bromomethyl)-3-fluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(bromomethyl)cyclopropane is a compound with the molecular formula C5H8Br2 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for 1,1-Bis(bromomethyl)-3-fluorocyclobutane were not found, similar compounds such as 1,1-Bis(bromomethyl)cyclopropane can be synthesized via controlled-potential electrolytic reduction . Another method involves the Schiff base polycondensation polymerization of aryl-aldehydes with 1,4-butane-diamaine and 1,6-hexanediamaine .Chemical Reactions Analysis
While specific chemical reactions involving 1,1-Bis(bromomethyl)-3-fluorocyclobutane were not found, unsymmetrical 1,1-bis(boryl)alkanes and -alkenes, which are similar compounds, are mainly utilized in chemo- and stereoselective (sequential) cross-coupling reactions and other chemoselective transformations .Physical And Chemical Properties Analysis
1,1-Bis(bromomethyl)cyclopropane, a similar compound, has a molecular weight of 227.93 and is a liquid at room temperature .Scientific Research Applications
Coordination Chemistry
1,1-Bis(bromomethyl)-3-fluorocyclobutane and its derivatives play a significant role in the field of coordination chemistry. Research has demonstrated that fluorocarbons like 1,1-Bis(bromomethyl)-3-fluorocyclobutane can be used to create fluorocryptands, which are capable of forming strong complexes with metal ions. These complexes exhibit significant shifts in NMR resonances, indicating strong interactions between the metal ions and the fluorocarbon units. For example, a study showed that the coordination of alkali and alkaline earth metal ions by these fluorophane cryptands results in pronounced NMR shifts, demonstrating a strong interaction between CF units and metal ions (Plenio et al., 1997).
Synthesis of Tumor-Avid Amino Acids
Fluorine-18 labeled derivatives of 1,1-Bis(bromomethyl)-3-fluorocyclobutane, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been synthesized for use in positron emission tomography (PET) imaging. These compounds are tumor-avid amino acids, indicating their potential in cancer diagnosis and research (Shoup & Goodman, 1999).
Synthesis of Organic Compounds
1,1-Bis(bromomethyl)-3-fluorocyclobutane serves as a starting material in the synthesis of various organic compounds. For instance, it has been used in the synthesis of bis(bromomethyl)-fluorobenzene compounds through diazotization and bromination reactions. These compounds are useful in the development of new organic materials with potential applications in various fields (Guo, 2009).
Antimicrobial Activity
Derivatives of 1,1-Bis(bromomethyl)-3-fluorocyclobutane have been synthesized and evaluated for their antimicrobial activity. Compounds like 2,3-bis(bromomethyl)quinoxaline derivatives have shown significant antibacterial and antifungal activities, indicating the potential of these compounds in the development of new antimicrobial agents (Ishikawa et al., 2012).
Environmental Chemistry
The derivatives of 1,1-Bis(bromomethyl)-3-fluorocyclobutane have also been studied in the context of environmental chemistry. Research has focused on the spontaneous decomposition and transformation of these compounds under various conditions, providing insights into their environmental impact and degradation pathways (Ezra et al., 2005).
Safety and Hazards
Future Directions
While specific future directions for 1,1-Bis(bromomethyl)-3-fluorocyclobutane were not found, the use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
1,1-bis(bromomethyl)-3-fluorocyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2F/c7-3-6(4-8)1-5(9)2-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSBJFPPMXRKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CBr)CBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(bromomethyl)-3-fluorocyclobutane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)
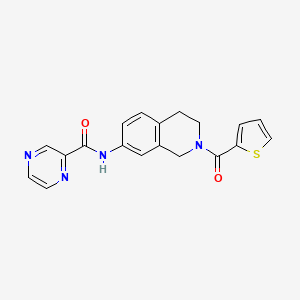
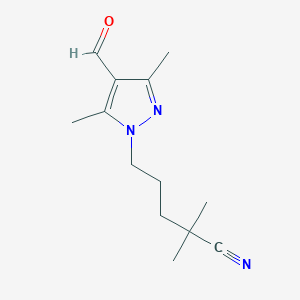
![3-(2-chlorobenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2711019.png)

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)
![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)
![ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B2711026.png)
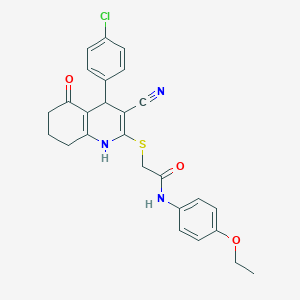
![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)
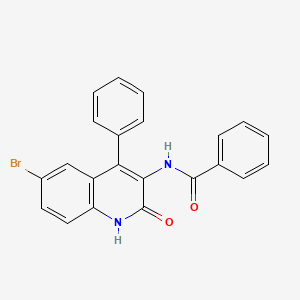
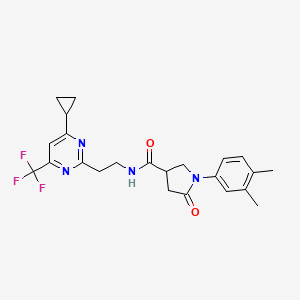
![1-methyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2711036.png)
![(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid](/img/structure/B2711038.png)